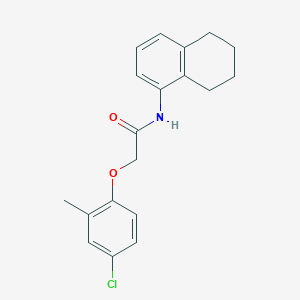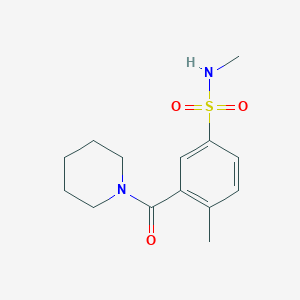
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, commonly known as TAK-385, is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This chemical compound has been the subject of extensive research due to its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
TAK-385 works by blocking the action of 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, which is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the action of 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, TAK-385 reduces the levels of LH and FSH, which in turn reduces the production of testosterone and estrogen.
Biochemical and Physiological Effects:
TAK-385 has been shown to have significant effects on the reproductive system, including reducing testosterone and estrogen levels, suppressing ovulation, and reducing the size of prostate tumors. Additionally, TAK-385 has been shown to have potential as a treatment for endometriosis, a condition in which tissue similar to the lining of the uterus grows outside of the uterus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TAK-385 in lab experiments is its high potency and selectivity for the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This makes it an ideal tool for studying the role of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor in various physiological processes. However, one limitation of using TAK-385 is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on TAK-385, including:
1. Further studies on the efficacy and safety of TAK-385 as a treatment for prostate cancer, endometriosis, and infertility.
2. Investigation of the potential use of TAK-385 in combination with other therapies for the treatment of various medical conditions.
3. Development of new and improved synthesis methods for TAK-385 to increase its availability for research and clinical use.
4. Investigation of the potential of TAK-385 as a tool for studying the role of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor in other physiological processes.
In conclusion, TAK-385 is a potent and selective antagonist of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor that has shown promise as a therapeutic agent for various medical conditions. Further research is needed to fully understand its potential as a treatment option and to develop new and improved synthesis methods for this chemical compound.
Scientific Research Applications
TAK-385 has been extensively studied for its potential use in the treatment of various medical conditions, including prostate cancer, endometriosis, and infertility. Research has shown that TAK-385 is a potent and selective antagonist of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor, which plays a crucial role in the regulation of the reproductive system.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNOBROUHMMGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B4752741.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbutanamide](/img/structure/B4752743.png)
![ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4752766.png)



![5-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4752795.png)
![N-{4-[(2-{[(4-methoxyphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4752811.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-({5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4752817.png)
![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4752834.png)
![N,2,2,6,6-pentamethyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine](/img/structure/B4752841.png)
![methyl 4-({[3-(benzoylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B4752844.png)
![2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide](/img/structure/B4752845.png)
